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Abstract
The Junctional Adhesion Molecule (JAM) family, a subgroup of the immunoglobulin superfamily,

comprises a class of type I transmembrane proteins crucial for the integrity of cellular barriers

and the regulation of immune responses. Expressed on endothelial cells, epithelial cells, and

leukocytes, JAMs are pivotal in the formation of tight junctions, establishment of cell polarity,

and modulation of leukocyte transmigration. Their evolutionary conservation across vertebrates

underscores their fundamental biological importance. This technical guide provides an in-depth

exploration of the evolution, structure, and function of the JAM family. It details the molecular

mechanisms of key signaling pathways, presents quantitative data on family member

characteristics, and provides comprehensive protocols for the experimental analysis of JAM

biology. This document is intended for researchers, scientists, and drug development

professionals engaged in the study of cell adhesion, immunology, and vascular biology.

Introduction to the JAM Family
The Junctional Adhesion Molecule (JAM) family are glycoproteins characterized by two

extracellular immunoglobulin (Ig)-like domains, a single transmembrane helix, and a short

cytoplasmic tail that typically terminates in a Type II PDZ (PSD-95/Dlg/ZO-1) binding motif.[1][2]

This structure enables them to function as both cell-cell adhesion molecules and signaling

scaffolds. The family is broadly divided into two subgroups:

Classical JAMs: JAM-A (also known as F11R), JAM-B (JAM2), and JAM-C (JAM3). These

members share significant sequence homology and are well-characterized for their roles in
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junctional integrity and leukocyte trafficking.[3]

Non-Classical JAMs: This group includes the Coxsackie and Adenovirus Receptor (CAR),

Endothelial Selective Adhesion Molecule (ESAM), JAM4, and JAM-Like protein (JAM-L).

They share the characteristic two-Ig domain structure but have more divergent cytoplasmic

tails and functions.[3]

JAMs mediate cellular interactions through both homophilic (e.g., JAM-A with JAM-A) and

heterophilic (e.g., JAM-B with JAM-C; JAMs with integrins) binding.[4][5] Their cytoplasmic tails

interact with scaffolding proteins such as PAR-3, ZO-1, and Afadin, linking them to intracellular

signaling cascades that regulate cell polarity, proliferation, and migration.[2][6]

Evolutionary Perspective
The JAM family is part of the larger immunoglobulin superfamily and is evolutionarily conserved

in vertebrates.[7] Phylogenetic analyses suggest that JAMs are related to the Cortical

Thymocyte Markers for Xenopus (CTX) family, indicating an evolutionary origin from ancestral

gene duplication events.[1] The conservation of gene structure, particularly the unusual division

of the distal Ig-like domain into three exons, and synteny (conservation of gene order on

chromosomes) across species like zebrafish, mice, and humans, highlights a strong

evolutionary pressure to maintain their function.[7][8]

Quantitative and Structural Data
Quantitative analysis of the JAM family provides insight into the relationships between its

members and their functional attributes across species.

Table 1: JAM Family Protein Sequence Identity
This table summarizes the approximate amino acid sequence identity between classical and

non-classical JAM family members.
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Comparison Sequence Identity (%) Reference

Between Classical JAMs (A, B,

C)
32 - 38% [3]

Classical vs. Non-Classical

JAMs
14 - 18% [3]

Table 2: Genomic Loci of Classical JAM Genes in
Vertebrates
The conservation of genomic location (synteny) underscores the shared evolutionary origin of

the JAM family.

Gene Human (GRCh38) Mouse (GRCm39) Zebrafish (GRCz11)

JAM-A (F11R) Chr 1q23.3 Chr 1 H3 Chr 5

JAM-B (JAM2) Chr 21q21.3 Chr 16 C3.3 Chr 13

JAM-C (JAM3) Chr 11q25 Chr 9 A5.3 Chr 1

Data compiled from NCBI Gene and Ensembl databases.

Table 3: Binding Kinetics and Affinity
Measuring the binding affinity of JAM interactions has proven technically challenging due to

rapid kinetics. Most interactions are of relatively low affinity, which facilitates dynamic cellular

processes.
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Interacting
Molecules

Technique Parameter Value Reference

Murine JAM-A

(homophilic)

Force

Spectroscopy

Unstressed off-

rate (k_off^0)
0.688 s⁻¹ [9]

JAM-B / JAM-C

(heterophilic)
Qualitative Relative Affinity

Stronger than

JAM-C

homophilic

[4]

Reovirus σ1 /

Murine JAM-A

Force

Spectroscopy

Unstressed off-

rate (k_off^0)
0.067 s⁻¹ [9]

Reovirus σ1 /

Human JAM-A

Surface Plasmon

Resonance

Dissociation

Constant (K_D)
~5 nM [9]

Key Signaling Pathways
JAMs act as hubs for assembling signaling complexes at the plasma membrane. Dimerization

of their extracellular domains initiates "outside-in" signaling that regulates critical cellular

functions.

JAM-Mediated Cell Polarity
JAMs are fundamental to the establishment of epithelial and endothelial cell polarity. Through

their C-terminal PDZ-binding motif, all three classical JAMs can directly bind to the PDZ domain

of Partitioning defective 3 (PAR-3).[2][6] This interaction is crucial for recruiting the entire PAR

polarity complex (PAR-3, PAR-6, and atypical protein kinase C - aPKC) to the tight junction,

establishing the apical-basal axis of the cell.[5]
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JAM-PAR Polarity Complex Formation.

JAM-A Regulation of the Hippo Pathway
At high cell density, JAM-A acts as a sensor for cell-cell contact to suppress proliferation via the

Hippo signaling pathway. Homodimerization of JAM-A at the tight junction facilitates an

interaction between its cytoplasmic tail and the scaffolding protein ZO-2. This JAM-A/ZO-2

complex serves as a platform to recruit the core Hippo kinases Neurofibromin 2 (NF2) and

Large tumor suppressor kinase 1 (LATS1).[1] This proximity activates LATS1, which then

phosphorylates the transcriptional co-activator YAP. Phosphorylated YAP is sequestered in the
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cytoplasm, preventing it from entering the nucleus and activating pro-proliferative gene

transcription.[9]

High Cell Density /
Cell-Cell Contact

JAM-A Homodimerization

ZO-2

 Binds via
PDZ motif

NF2

Recruits

LATS1

Recruits

p-LATS1 (Active)

 Phosphorylation

YAP

 Phosphorylates

p-YAP (Inactive)

Cytoplasmic
Sequestration

Cell Proliferation
(Inhibited)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4827770/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14901527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

JAM-A-mediated activation of the Hippo signaling pathway.

JAM-A Regulation of Cell Migration via Rap1A
JAM-A-mediated "outside-in" signaling also plays a critical role in regulating cell migration. The

dimerization of JAM-A is required to form a protein complex containing the scaffolding protein

Afadin and the specific guanine nucleotide exchange factor PDZ-GEF2.[1][2] This complex

localizes PDZ-GEF2 in proximity to Afadin-bound Rap1A, a small GTPase. PDZ-GEF2

activates Rap1A by promoting the exchange of GDP for GTP.[1] Active Rap1A then acts

through downstream effectors to stabilize the expression of β1 integrin at the cell surface,

thereby enhancing cell migration.[6]
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JAM-A signaling cascade leading to Rap1A activation.

Detailed Experimental Protocols
This section provides methodologies for key experiments used to study the evolution and

function of the JAM family.

Phylogenetic Analysis of JAM Family Proteins
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This protocol outlines a typical bioinformatics workflow for inferring the evolutionary

relationships among JAM family members.

Sequence Retrieval: Obtain protein sequences for JAM orthologues from various species

(e.g., human, mouse, zebrafish, chicken) from databases like NCBI or Ensembl. Include

related IgSF proteins (e.g., ESAM, CXADR) as an outgroup.

Multiple Sequence Alignment (MSA): Align the retrieved sequences using a tool like Clustal

Omega or MAFFT. The alignment is critical for identifying conserved regions and calculating

evolutionary distances.

Phylogenetic Tree Construction:

Method 1: Maximum Likelihood (ML): Use software like MEGA (Molecular Evolutionary

Genetics Analysis) or PhyML. This method evaluates the likelihood of different tree

topologies given a specific model of amino acid substitution (e.g., JTT, WAG). The tree

with the highest likelihood is chosen.

Method 2: Bayesian Inference (BI): Use software like MrBayes. This method uses a

Markov Chain Monte Carlo (MCMC) approach to sample from the posterior probability

distribution of possible trees.

Tree Validation: Assess the statistical support for the tree's branching patterns. For ML, this

is typically done via bootstrapping (1000 replicates is standard). For BI, posterior

probabilities are calculated for each node.

Visualization: Visualize the final, annotated phylogenetic tree using a tool like FigTree or the

built-in visualizers in MEGA.
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Workflow for phylogenetic analysis.

Co-Immunoprecipitation (Co-IP) for JAM Interaction
Partners
This protocol is used to identify proteins that interact with a specific JAM family member within

a cell lysate.

Cell Lysis:

Culture cells to ~90% confluency. Wash cells twice with ice-cold Phosphate-Buffered

Saline (PBS).

Lyse cells on ice using a gentle, non-denaturing Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl

pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor

cocktail.
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Scrape cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to

pellet cellular debris. Collect the supernatant.

Pre-Clearing (Optional but Recommended):

Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with

gentle rotation.

Place the tube on a magnetic rack and collect the supernatant. This step removes proteins

that non-specifically bind to the beads.

Immunoprecipitation:

Add a primary antibody specific to the JAM protein of interest (the "bait") to the pre-cleared

lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for

another 1-2 hours at 4°C to capture the antibody-antigen complexes.

Washing:

Pellet the beads using a magnetic rack and discard the supernatant.

Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer to remove non-specifically

bound proteins.

Elution and Analysis:

Elute the bait protein and its interacting partners ("prey") from the beads by resuspending

them in 2x Laemmli sample buffer and boiling for 5-10 minutes.

Analyze the eluted proteins by SDS-PAGE followed by Western Blotting using antibodies

against the bait and suspected prey proteins, or by mass spectrometry for unbiased

identification of novel interactors.

Surface Plasmon Resonance (SPR) for Binding Kinetics
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SPR is a label-free technique used to measure the kinetics (association rate, k_on; dissociation

rate, k_off) and affinity (dissociation constant, K_D) of biomolecular interactions in real-time.

Chip Preparation and Ligand Immobilization:

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide

(NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Inject the purified "ligand" protein (e.g., recombinant JAM-A extracellular domain) over the

activated surface in an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to allow

for covalent immobilization.

Deactivate any remaining active esters by injecting ethanolamine.

Analyte Binding Assay:

Prepare a series of dilutions of the purified "analyte" protein (e.g., another JAM protein or

an integrin) in a suitable running buffer (e.g., HBS-EP+).

Inject the analyte dilutions sequentially, from lowest to highest concentration, over the

ligand-immobilized surface at a constant flow rate. Record the binding response in

Resonance Units (RU).

Include a dissociation phase after each injection where only running buffer flows over the

chip, allowing the analyte to dissociate from the ligand.

Regeneration: If the interaction is high-affinity, inject a regeneration solution (e.g., low pH

glycine) to strip the bound analyte before the next injection.

Data Analysis:

Subtract the response from a reference flow cell to correct for bulk refractive index

changes.

Fit the association and dissociation curves for each analyte concentration to a suitable

binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This
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will yield values for k_on, k_off, and the K_D (where K_D = k_off / k_on).

In Vitro Leukocyte Transendothelial Migration (TEM)
Assay
This assay quantifies the ability of leukocytes to migrate across an endothelial cell monolayer,

a process in which JAMs play a key role.

Endothelial Monolayer Preparation:

Seed endothelial cells (e.g., HUVECs) onto the upper surface of a porous Transwell insert

(typically 3.0 to 5.0 µm pore size) placed in a multi-well plate.

Culture for 48-72 hours until a confluent, tight monolayer is formed. The integrity of the

monolayer can be verified by measuring Transendothelial Electrical Resistance (TEER).

Activate the endothelial monolayer with an inflammatory cytokine (e.g., TNF-α) for 4-18

hours to upregulate adhesion molecule expression.

Leukocyte Migration:

Isolate leukocytes (e.g., neutrophils or monocytes) from whole blood.

Add the leukocyte suspension to the upper chamber of the Transwell insert containing the

endothelial monolayer. The lower chamber should contain a chemoattractant (e.g., LTB4,

C5a, or CXCL8).

To test the role of a specific JAM, leukocytes or the endothelial monolayer can be pre-

incubated with a function-blocking antibody against that JAM.

Incubation and Quantification:

Incubate the plate for 2-4 hours at 37°C to allow for leukocyte transmigration.

Quantify the number of leukocytes that have migrated into the lower chamber. This can be

done by direct cell counting with a hemocytometer or by using a fluorescent dye to label

the leukocytes and measuring fluorescence in the lower chamber with a plate reader.
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Analysis: Compare the number of migrated cells between different experimental conditions

(e.g., control vs. antibody-blocked) to determine the role of the targeted JAM in the

transmigration process.

Conclusion
The Junctional Adhesion Molecule family represents a fascinating and functionally diverse

group of proteins that have evolved as critical regulators of tissue architecture and immune

surveillance in vertebrates. Their conserved structure, featuring extracellular Ig domains for

cell-cell recognition and a cytoplasmic PDZ-binding motif for intracellular signaling, positions

them as key molecular switches. By integrating cell adhesion with complex signaling networks

like the PAR polarity, Hippo, and Rap GTPase pathways, JAMs orchestrate fundamental

cellular behaviors. The experimental protocols and quantitative data provided in this guide offer

a framework for further investigation into this important protein family, with significant

implications for understanding inflammatory diseases, cancer progression, and the

development of novel therapeutic strategies targeting cell-cell interactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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